2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid is a complex organic compound that features a thiophene ring, a sulfonylamino group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced via a nucleophilic substitution reaction using methyl isocyanate.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Phenylacetic Acid: Finally, the sulfonylated thiophene derivative is coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonylamino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the sulfonylamino and methylcarbamoyl groups, making it less versatile in terms of chemical reactivity.
2-[[5-(Carbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid: Similar structure but without the methyl group, which may affect its biological activity and chemical properties.
2-[[5-(Methylcarbamoyl)thiophen-3-yl]amino]-2-phenylacetic acid:
Uniqueness
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid is unique due to the presence of both the sulfonylamino and methylcarbamoyl groups, which provide a combination of chemical reactivity and potential biological activity that is not found in simpler analogs.
Properties
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-15-13(17)11-7-10(8-22-11)23(20,21)16-12(14(18)19)9-5-3-2-4-6-9/h2-8,12,16H,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYHIOXCDWIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.